molecular formula C15H17ClN2O5S2 B2837277 5-(N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)sulfamoyl)-2-methoxybenzamide CAS No. 2034258-10-9

5-(N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)sulfamoyl)-2-methoxybenzamide

Cat. No.: B2837277
CAS No.: 2034258-10-9
M. Wt: 404.88
InChI Key: BGOBWELATGPYEX-UHFFFAOYSA-N
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Description

5-(N-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)sulfamoyl)-2-methoxybenzamide is a sulfamoyl-substituted benzamide derivative characterized by a 5-chlorothiophene moiety, a methoxyethyl chain, and a 2-methoxybenzamide core. Its synthesis likely involves sulfamoylation and coupling reactions, as seen in related compounds (e.g., ).

Properties

IUPAC Name

5-[[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]sulfamoyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O5S2/c1-22-11-4-3-9(7-10(11)15(17)19)25(20,21)18-8-12(23-2)13-5-6-14(16)24-13/h3-7,12,18H,8H2,1-2H3,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGOBWELATGPYEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=C(S2)Cl)OC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)sulfamoyl)-2-methoxybenzamide typically involves multiple steps, starting with the preparation of the thiophene derivative. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur-containing compounds with various carbonyl compounds under specific conditions.

For the specific compound , the synthesis might involve:

    Preparation of the 5-chlorothiophene-2-yl derivative: This can be achieved through electrophilic substitution reactions where a chlorine atom is introduced to the thiophene ring.

    Attachment of the methoxyethyl group: This step can involve nucleophilic substitution reactions where a methoxyethyl group is introduced to the thiophene ring.

    Formation of the sulfamoyl group: This can be done through sulfonation reactions where a sulfamoyl group is attached to the thiophene derivative.

    Coupling with 2-methoxybenzamide: The final step involves coupling the modified thiophene derivative with 2-methoxybenzamide under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such complex organic compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)sulfamoyl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions to remove the chlorine atom or reduce the sulfamoyl group.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the thiophene ring.

Scientific Research Applications

5-(N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)sulfamoyl)-2-methoxybenzamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies to understand its interaction with biological molecules and its potential as a drug candidate.

    Medicine: Due to its structural features, it may exhibit pharmacological properties such as anti-inflammatory or anticancer activities.

    Industry: The compound can be used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)sulfamoyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The thiophene ring and the sulfamoyl group can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Similarities and Differences

Table 1: Structural Comparison of Key Analogues
Compound Name Core Structure Key Substituents Heterocyclic Moieties Reference
Target Compound Benzamide -SO₂NH-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl), -OCH₃ (C-2) 5-Chlorothiophene -
5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide () Benzamide -NH-(2-phenylethyl), -OCH₃ (C-2), -Cl (C-5) None
N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide () Benzenesulfonamide -SO₂NH-(5-chloro-2-methoxyphenyl) None
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide () Benzamide -SO₂N(Et)₂, 1,3,4-oxadiazole, 5-chlorothiophene 1,3,4-Oxadiazole, Thiophene
5-Chloro-N-{[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-2-methoxybenzamide () Benzamide -Cl (C-5), -OCH₃ (C-2), carbamothioyl-linked benzoxazole Benzoxazole

Key Observations :

  • The target compound uniquely combines a sulfamoyl-ethyl-thiophene side chain with a 2-methoxybenzamide core, distinguishing it from simpler benzamides (e.g., ) or sulfonamides (e.g., ).
  • Heterocyclic variations: The 5-chlorothiophene moiety may enhance π-π stacking or hydrophobic interactions compared to benzoxazoles () or oxadiazoles ().
Table 2: Reported Bioactivities of Analogues
Compound Class Biological Activity Mechanism/Application Reference
Sulfonamides (e.g., ) Anti-malarial, anti-convulsant Inhibition of carbonic anhydrase or ion channels
5-Chloro-2-methoxybenzamides () Anti-cancer Tubulin polymerization inhibition
Thiophene-containing analogues () Antimicrobial Disruption of bacterial cell membranes
Benzoxazole derivatives () Kinase inhibition ATP-binding site competition

Inferences for Target Compound :

  • The sulfamoyl group may confer enzyme inhibitory properties (e.g., carbonic anhydrase), as seen in sulfonamides .
  • The chlorothiophene moiety could enhance antimicrobial or anticancer activity via membrane interaction or redox modulation .

Comparison with Analogues :

  • : Uses chlorosulphonic acid for sulfonamide formation, followed by amine coupling .
  • : Employs carbamothioyl linkages, requiring thiourea intermediates .

Physicochemical Properties

Table 3: Calculated Properties (Using Molecular Formulas)
Compound Molecular Weight LogP (Predicted) Hydrogen Bond Donors/Acceptors
Target Compound ~455.9 g/mol ~3.2 3 Donors, 7 Acceptors
5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide () 304.8 g/mol ~3.8 1 Donor, 3 Acceptors
N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide () 327.8 g/mol ~2.5 2 Donors, 5 Acceptors

Key Insights :

  • The target compound’s higher molecular weight and sulfamoyl-ethyl-thiophene side chain likely reduce solubility compared to simpler benzamides but improve membrane permeability.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 5-(N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)sulfamoyl)-2-methoxybenzamide?

  • Methodology : Multi-step synthesis involving sulfonamide coupling and functional group modifications. For example:

  • Step 1 : React 5-chlorothiophen-2-yl derivatives with methoxyethylamine under triethylamine catalysis in dichloromethane (DCM) at room temperature (rt) to form the sulfamoyl intermediate .
  • Step 2 : Couple the intermediate with 2-methoxybenzamide via nucleophilic substitution using sodium carbonate in a THF/water (2:1) solvent system .
    • Optimization : Control reaction time (3–12 hours) and solvent polarity to improve yields (45–93%) and purity. Monitor via TLC or HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Confirm substitution patterns of the thiophene, methoxy, and benzamide groups. For instance, methoxy protons resonate at δ 3.3–3.8 ppm .
  • LC-MS : Verify molecular weight (e.g., expected [M+H]+ ion) and detect impurities .
  • FT-IR : Identify sulfonamide (S=O stretches at ~1350 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) functional groups .

Q. What preliminary biological assays are recommended for evaluating its activity?

  • In vitro cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC50 values compared to reference drugs like doxorubicin .
  • Antimicrobial testing : Assess against Gram-positive/negative bacteria via disk diffusion or microbroth dilution methods .
  • Dose-response curves : Use logarithmic concentrations (1 nM–100 µM) to establish potency thresholds .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity?

  • Rational Design : Replace the 5-chlorothiophene moiety with fluorinated or brominated analogs to improve target binding .
  • SAR Insights :

  • Methoxy position : Shifting from the 2- to 4-position on the benzamide ring reduces steric hindrance, enhancing enzyme inhibition .
  • Sulfamoyl linker : Replace with carbamate or urea groups to modulate solubility and bioavailability .
    • Synthetic Validation : Optimize using microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 12 hours) .

Q. How to resolve contradictions in biological activity data across studies?

  • Case Example : If anti-cancer assays show conflicting IC50 values (e.g., 5 µM vs. 50 µM):

  • Variable Control : Standardize cell lines, passage numbers, and serum conditions .
  • Assay Validation : Include positive controls (e.g., cisplatin) and replicate experiments (n ≥ 3) .
  • Mechanistic Profiling : Use kinome-wide screening or proteomics to identify off-target effects .

Q. What computational tools aid in predicting binding modes with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like carbonic anhydrase or kinases .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes .
  • ADMET Prediction : Employ SwissADME or pkCSM to estimate permeability, metabolic stability, and toxicity .

Key Considerations for Researchers

  • Contradictory Data : Cross-validate findings using orthogonal assays (e.g., SPR vs. ITC for binding affinity) .
  • Scalability : Transition from batch to flow chemistry for gram-scale synthesis .
  • Ethical Compliance : Adhere to in vitro research guidelines; avoid human/animal testing without regulatory approval .

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